molecular formula C7H14F3N B2873983 (2S)-6,6,6-Trifluoro-2-methylhexan-1-amine CAS No. 2248200-70-4

(2S)-6,6,6-Trifluoro-2-methylhexan-1-amine

Cat. No.: B2873983
CAS No.: 2248200-70-4
M. Wt: 169.191
InChI Key: WQRJRXOBRNJQLP-LURJTMIESA-N
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Description

(2S)-6,6,6-Trifluoro-2-methylhexan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6,6,6-Trifluoro-2-methylhexan-1-amine typically involves the introduction of the trifluoromethyl group into the hexane backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hexane, reacts with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2S)-6,6,6-Trifluoro-2-methylhexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(2S)-6,6,6-Trifluoro-2-methylhexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-6,6,6-Trifluoro-2-methylhexan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-6,6,6-Trifluoro-2-methylhexan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    (2S)-6,6,6-Trifluoro-2-methylhexanoic acid: Contains a carboxylic acid group instead of an amine.

    (2S)-6,6,6-Trifluoro-2-methylhexan-1-thiol: Features a thiol group in place of the amine.

Uniqueness

The presence of the trifluoromethyl group in (2S)-6,6,6-Trifluoro-2-methylhexan-1-amine imparts unique chemical properties such as increased stability and lipophilicity. These properties make it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-6,6,6-trifluoro-2-methylhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-6(5-11)3-2-4-7(8,9)10/h6H,2-5,11H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRJRXOBRNJQLP-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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